molecular formula C8H4Cl2F2O B13608273 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one CAS No. 133117-00-7

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one

Cat. No.: B13608273
CAS No.: 133117-00-7
M. Wt: 225.02 g/mol
InChI Key: IRFMSGMTDMINPP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2F2O. It is a chlorinated and fluorinated derivative of acetophenone, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one typically involves the reaction of 2-chloro-4,5-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions allows for the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals[][6].

Mechanism of Action

The mechanism by which 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone
  • 2-Chloro-1-(2,4-difluorophenyl)ethanone
  • 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone

Uniqueness

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is unique due to the specific positioning of chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in applications requiring high specificity and reactivity[8][8].

Properties

CAS No.

133117-00-7

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2

InChI Key

IRFMSGMTDMINPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCl

Origin of Product

United States

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